BENGHE Foundational & Exploratory

Check Availability & Pricing

The Synthesis of Ziresovir: A Technical Guide to
Two Key Chemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ziresovir

Cat. No.: B611949

For Researchers, Scientists, and Drug Development Professionals

Ziresovir (AK0529), a potent, orally bioavailable inhibitor of the respiratory syncytial virus
(RSV) fusion protein, has emerged as a significant clinical candidate for treating RSV
infections.[1][2] The core of the Ziresovir molecule is a quinazoline-2,4-diamine scaffold. This
guide details the two primary chemical synthesis pathways for Ziresovir: a previously reported
multi-step route and a more recent, optimized three-step synthesis. This document provides an
in-depth look at the methodologies, quantitative data, and experimental workflows for both
synthetic approaches.

I. Optimized Three-Step Synthesis of Ziresovir

A streamlined and efficient three-step synthesis of Ziresovir has been developed to overcome
the limitations of earlier routes, such as harsh reaction conditions and the formation of side
products.[1][3][4] This modern approach is characterized by its chromatography-free process
and improved yields.[1][3][5]

Experimental Protocols
Step 1: Copper-Catalyzed Synthesis of 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-

carboximidamido)-6-methylquinazolin-4(3H)-one

e Reaction: A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzolf][1]
[4]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(l) iodide (0.1 equiv.),
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and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 120 °C for 12
hours under a nitrogen atmosphere.

o Work-up: After cooling to room temperature, the reaction mixture is poured into water. The
resulting precipitate is collected by filtration, washed with water and ethyl acetate, and then
dried under vacuum to yield the desired quinazolinone product.

Step 2: Chlorination to 2-(1,1-dioxo-3,5-dihydro-2H-1A%,4-benzothiazepin-4-yl)-6-
methylquinazolin-4-amine

e Reaction: The quinazolinone from the previous step (1.0 equiv.) is suspended in phosphorus
oxychloride (POCIs, 10 equiv.) and heated to reflux for 4 hours.

e Work-up: The excess POCIs is removed under reduced pressure. The residue is then
carefully quenched with ice water and neutralized with a saturated sodium bicarbonate
solution. The resulting solid is filtered, washed with water, and dried to afford the 4-

chloroquinazoline intermediate.
Step 3: Nucleophilic Substitution to Yield Ziresovir

e Reaction: The 4-chloroquinazoline intermediate (1.0 equiv.) and 3-(aminomethyl)oxetan-3-
amine (1.5 equiv.) are dissolved in ethanol. Diisopropylethylamine (DIPEA) (3.0 equiv.) is
added, and the mixture is heated to reflux overnight.[3]

o Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
The solid is washed with ethanol and dried under vacuum to give the final Ziresovir product.

Quantitative Data
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Step Reactants Reagents/Solvents  Yield
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Optimized three-step synthesis of Ziresovir.

Il. Reported Multi-Step Synthesis of Ziresovir

The earlier reported synthesis of Ziresovir is a longer process involving sequential nucleophilic
substitutions on a dichloroquinazoline intermediate. This route is often associated with lower
overall yields and the need for more stringent reaction conditions.[3][6]
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Experimental Protocols

Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

Reaction: 2-amino-5-methylbenzoic acid (1.0 equiv.) is dissolved in water, and an aqueous
solution of potassium cyanate (1.2 equiv.) is added. The mixture is heated to 80°C for 2

hours.

Work-up: The reaction is cooled, and the pH is adjusted to ~5 with hydrochloric acid. The
resulting precipitate is filtered, washed with water, and dried to obtain the dione.

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline

Reaction: The 6-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv.) is heated to reflux in
phosphorus oxychloride (POCIs, 10 equiv.) with a catalytic amount of N,N-dimethylaniline for
5 hours.

Work-up: The excess POCIs is distilled off under reduced pressure. The residue is cooled
and carefully poured into ice water. The solid is collected by filtration, washed with cold
water, and dried to yield the dichloroquinazoline.

Step 3: First Nucleophilic Substitution

Reaction: 2,4-dichloro-6-methylquinazoline (1.0 equiv.) is dissolved in tetrahydrofuran (THF).
3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) are
added, and the mixture is stirred at room temperature for 3 hours.

Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and
water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
The product is purified by column chromatography.

Step 4: Second Nucleophilic Substitution

e Reaction: The product from the previous step (1.0 equiv.) and the benzothiazepine
intermediate (1.2 equiv.) are heated in dimethylformamide (DMF) with triethylamine (2.0
equiv.) under microwave irradiation at 150°C for 1 hour.[6]
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o Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried, and concentrated. The crude
product is purified by column chromatography.

Step 5: Deprotection to Yield Ziresovir

e Reaction: The dibenzyl-protected intermediate is dissolved in methanol, and palladium on
carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room
temperature until the reaction is complete (monitored by TLC).

o Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated
to give Ziresovir.

Suantitative [

Step Description Reagents/Solvents  Yield
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Process Visualization
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Reported multi-step synthesis pathway for Ziresovir.

Conclusion
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The synthesis of Ziresovir has evolved from a multi-step process with moderate overall yields
to a more efficient and streamlined three-step pathway. The newer, copper-catalyzed approach
offers significant advantages in terms of process simplicity, reduced waste (chromatography-
free), and higher overall yield, making it more suitable for large-scale production. This guide
provides the fundamental chemical knowledge and procedural outlines for both synthetic
routes, serving as a valuable resource for professionals in the field of medicinal chemistry and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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